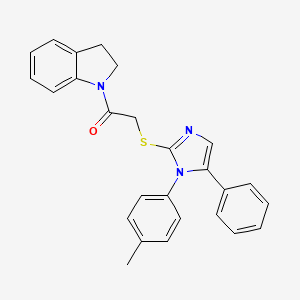

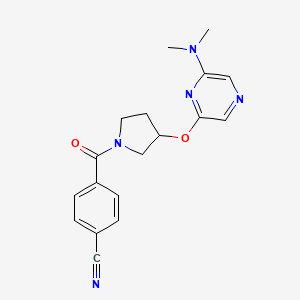

4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

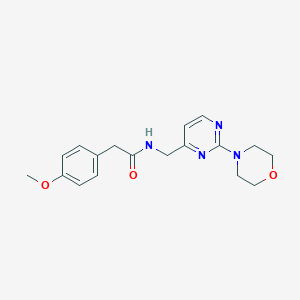

This compound is a complex organic molecule that contains several functional groups, including a pyrazine ring, a dimethylamino group, a pyrrolidine ring, and a benzonitrile group. These functional groups suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazine and benzonitrile groups are aromatic, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the dimethylamino group could potentially undergo reactions involving the nitrogen atom, while the benzonitrile group could participate in reactions involving the nitrile group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Mechanism of Action

Target of Action

Similar compounds with a pyrazine core have been used in the design of anti-tubercular agents . These agents target the Mycobacterium tuberculosis H37Ra .

Mode of Action

Based on the information about similar compounds, it can be inferred that these compounds might interact with the mycobacterium tuberculosis h37ra in a way that inhibits its growth .

Biochemical Pathways

Considering the anti-tubercular activity of similar compounds, it can be speculated that the compound might interfere with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis h37ra .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that this compound might also exhibit anti-tubercular activity .

Advantages and Limitations for Lab Experiments

DPCPX has several advantages as a tool compound in basic research, including its high potency and selectivity for adenosine A1 receptors, its well-characterized pharmacology and mechanism of action, and its availability from commercial sources. However, there are also some limitations and challenges associated with the use of DPCPX in lab experiments. For example, its hydrophobic nature and low solubility can make it difficult to handle and administer, and its effects can be influenced by factors such as the presence of serum or other proteins. Moreover, the interpretation of the results obtained with DPCPX can be complicated by the potential off-target effects or compensatory mechanisms that may arise from the blockade of adenosine A1 receptors.

Future Directions

There are several future directions for the research on DPCPX and adenosine A1 receptors. One direction is the investigation of the role of adenosine A1 receptors in different disease models and the development of novel therapeutic strategies based on the modulation of these receptors. Another direction is the exploration of the interactions between adenosine A1 receptors and other signaling pathways or receptors, and the identification of potential synergistic or antagonistic effects. Finally, the development of new compounds with improved pharmacological properties or selectivity for adenosine A1 receptors could provide valuable tools for the investigation of this important receptor subtype.

Synthesis Methods

The synthesis of DPCPX involves several steps, starting from 2,6-dimethylpyrazine. The key intermediate is 3-(6-(dimethylamino)pyrazin-2-yl)oxypropanoic acid, which is obtained by reacting 2,6-dimethylpyrazine with chloroacetic acid and then with dimethylamine. The acid is then converted to the corresponding acid chloride and reacted with 4-(cyanomethyl)benzonitrile in the presence of a base to give DPCPX. The synthesis has been optimized and improved over the years, and several modifications and variations have been reported in the literature.

Scientific Research Applications

DPCPX has been used extensively in basic research to investigate the role of adenosine A1 receptors in different systems, including the central nervous system, cardiovascular system, and immune system. It has been shown to modulate various physiological processes, such as sleep, pain perception, blood pressure, heart rate, and inflammation, among others. DPCPX has also been used to study the pharmacology and function of adenosine A1 receptors in different animal models and in vitro systems.

Safety and Hazards

properties

IUPAC Name |

4-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-22(2)16-10-20-11-17(21-16)25-15-7-8-23(12-15)18(24)14-5-3-13(9-19)4-6-14/h3-6,10-11,15H,7-8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMVCUXUKGGNOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid](/img/structure/B2792683.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2792686.png)

![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2792695.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-ethylphenyl)piperidine-1-carboxamide](/img/structure/B2792696.png)